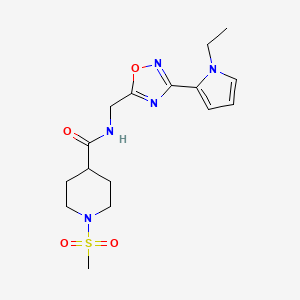![molecular formula C26H24F3N3O2S B2504694 6,7-dimethoxy-3-phenethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine CAS No. 691858-06-7](/img/structure/B2504694.png)
6,7-dimethoxy-3-phenethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazolinone derivatives has been explored in various studies. In one such study, the synthesis of a spiro[benzo[h]quinazoline] derivative was achieved by reacting ethyl 4′-amino-5′,8′-dimethyl-1′H-spiro[cyclopentane-1,2′-naphthalene]-3′-carboxylate with allyl isothiocyanate. This reaction produced 3-allyl-7,10-dimethyl-2-sulfanylidene-2,3,5,6-tetrahydrospiro[benzo[h]quinazoline-5,1′-cyclopentan]-4(1H)-one. Further reactions with alkyl halides and hydrazine hydrate led to a series of new benzo[h]quinazoline derivatives, indicating a versatile approach to modifying the quinazolinone core structure .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which can be further modified to introduce various functional groups. In the context of sulfenic acids, a related study on 4,6-dimethoxy-1,3,5-triazine-2-sulfenic acid revealed that the compound adopts a sulfenyl structure in the condensed phase. This was supported by analytical and spectroscopic data, including IR, 1H and 13C NMR, UV, MS, and MNDO-PM3 calculations. The crystal structure analysis showed that the molecules form dimers through strong intermolecular hydrogen bonds, and the 6-membered ring is almost planar with alternating C—N bond lengths .
Chemical Reactions Analysis
The chemical reactivity of quinazolinone derivatives is influenced by the substituents attached to the core structure. The study on the synthesis of spiro[benzo[h]quinazoline] derivatives demonstrated that the introduction of an allyl group at the 3-position of the quinazolinone ring allows for subsequent transformations through reactions with alkyl halides and hydrazine hydrate . This suggests that the quinazolinone core is amenable to a variety of chemical modifications, which can be exploited to synthesize a wide range of compounds with potential biological activity.
Physical and Chemical Properties Analysis
While the provided data does not directly discuss the physical and chemical properties of 6,7-dimethoxy-3-phenethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine, insights can be drawn from related compounds. For instance, the sulfenic acid derivative discussed in the second study was isolated as a stable crystalline solid, and its ionization constant was determined using UV spectrometry. The crystal data provided detailed information on the molecular geometry and intermolecular interactions, which are crucial for understanding the physical properties of such compounds . These findings highlight the importance of detailed characterization in predicting the behavior of quinazolinone derivatives in various environments.
Aplicaciones Científicas De Investigación
Synthesis of Analogous Compounds for Antitumor Activity
- Phillips and Castle (1980) synthesized various quinazolinium derivatives as analogs of potent antitumor benzo[c]phenanthridine alkaloids (Phillips & Castle, 1980).
Antimalarial Drug Development
- Mizukawa et al. (2021) explored the synthesis of different 6,7-dimethoxyquinazoline-2,4-diamines, identifying compounds with high antimalarial activity, indicating their potential as antimalarial drug leads (Mizukawa et al., 2021).
Fluorescent Properties for Biological Applications
- Stadlbauer et al. (2009) synthesized 2-amino substituted 6,7-dimethoxy-4-trifluoromethyl-quinolines, demonstrating their application in linking to biomolecules due to their highly fluorescent properties (Stadlbauer et al., 2009).
Other Research Applications
- Kut et al. (2020) reported on the synthesis of functionalized 2,3-Dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones, an important area in chemical research (Kut et al., 2020).
- Selvam et al. (2007) synthesized novel quinazolin-4(3H)-ones, evaluating their antiviral activities against various respiratory and biodefense viruses (Selvam et al., 2007).
Propiedades
IUPAC Name |
6,7-dimethoxy-3-(2-phenylethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]quinazolin-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N3O2S/c1-33-22-14-20-21(15-23(22)34-2)31-25(32(24(20)30)13-12-17-6-4-3-5-7-17)35-16-18-8-10-19(11-9-18)26(27,28)29/h3-11,14-15,30H,12-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUNELPNXAWMIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=CC=C(C=C3)C(F)(F)F)CCC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-fluorophenyl)-3-((4-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2504611.png)
![4-[5-[3-[(4-fluorophenyl)methoxy]phenyl]-1H-pyrazol-4-yl]pyridine](/img/no-structure.png)


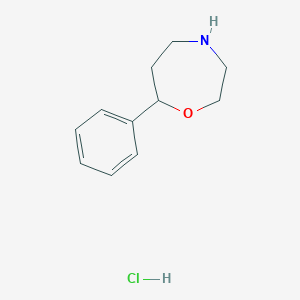
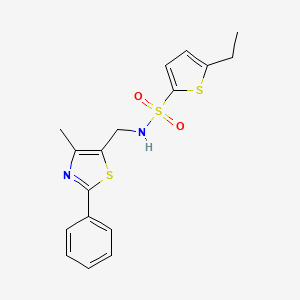
![ethyl 4-{2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2504623.png)
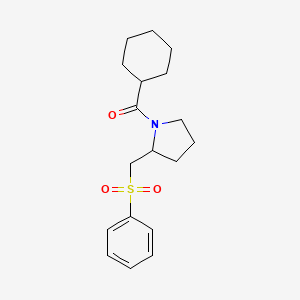
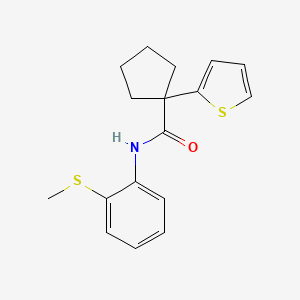
![1-[4-(Furan-2-yl)thiophen-2-yl]-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2504630.png)
![Ethyl 2-(cyclohexanecarboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2504631.png)
![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504632.png)
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B2504633.png)
